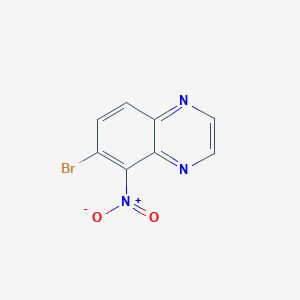

6-Bromo-5-nitroquinoxaline

Description

Significance of the Quinoxaline (B1680401) Scaffold in Contemporary Organic Synthesis

The quinoxaline scaffold is a privileged structural motif in modern chemistry, primarily due to its prevalence in compounds exhibiting a wide spectrum of biological activities and unique physicochemical properties. rsc.orgresearchgate.net This has made quinoxaline and its derivatives highly valuable in several fields:

Medicinal Chemistry : Quinoxaline derivatives are known to possess a diverse range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. acs.orgnih.gov They are integral components of numerous bioactive molecules and are considered a prime focus in the research and development of new therapeutic agents. acs.orgmtieat.org For instance, certain derivatives have been investigated as kinase inhibitors and for their potential in treating both malignant and non-malignant epithelial diseases. mtieat.orgchim.it

Materials Science : The unique electronic properties of the quinoxaline core make it a suitable building block for functional materials. rsc.org These derivatives are utilized in the creation of dyes, fluorescent materials, and electroluminescent compounds. rsc.orgresearchgate.net They have also been engineered as organic sensitizers for applications in dye-sensitized solar cells (DSSCs), highlighting their role in advanced materials. researchgate.netmtieat.org

Agrochemicals : The biological activity of quinoxalines extends to agriculture, where they are investigated for the development of new pesticides and herbicides. acs.org

The versatility of the quinoxaline scaffold provides a robust framework that can be readily modified, allowing chemists to fine-tune its properties for specific applications, making it a cornerstone in the design of novel organic molecules. rsc.org

Overview of Functionalization Strategies for Quinoxaline Systems

To explore the full potential of the quinoxaline scaffold, chemists have developed numerous strategies to introduce various functional groups onto the ring system. These modifications are crucial for creating structural diversity and modulating the biological and material properties of the resulting compounds. rsc.org The direct C–H functionalization of the quinoxaline core is a particularly powerful and atom-economical approach. thieme-connect.comcitedrive.com

Key functionalization strategies include:

Direct C-H Functionalization : This modern approach allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds without the need for pre-functionalized starting materials. thieme-connect.comcitedrive.com Methodologies often employ transition metal catalysts or photocatalysis to selectively activate specific positions on the quinoxaline ring, most commonly the C2 and C3 positions. chim.itmdpi.com

Condensation Reactions : The classical and most fundamental method for synthesizing the quinoxaline ring itself involves the condensation of an o-phenylenediamine (B120857) (1,2-diaminobenzene) with a 1,2-dicarbonyl compound. mtieat.org Variations of this method using different synthons allow for the introduction of initial substituents.

Cross-Coupling Reactions : Halogenated quinoxalines are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space.

Multicomponent Reactions : These reactions offer an efficient and sustainable pathway to complex quinoxaline derivatives by combining three or more reactants in a single step. nih.gov This approach is valued for its atomic economy and for generating molecular diversity in an environmentally friendly manner. nih.gov

Photochemical and Electrochemical Methods : Visible-light photocatalysis and electrochemical synthesis have emerged as green and efficient tools for the functionalization of quinoxalines, enabling reactions under mild conditions. chim.it

These diverse synthetic methodologies provide a rich toolbox for chemists to design and construct a wide array of functionalized quinoxalines tailored for specific scientific investigations.

Rationale for Investigating Halogenated and Nitrated Quinoxalines in Academic Research

The introduction of halogen (e.g., bromine) and nitro groups onto the quinoxaline scaffold is a key strategy in synthetic chemistry for several reasons. These substituents are not merely passive additions; they actively influence the molecule's reactivity and properties, serving as versatile tools for further molecular elaboration.

Versatile Synthetic Handles : Halogen atoms, particularly bromine and iodine, are excellent leaving groups in nucleophilic aromatic substitution reactions and are key functionalities for a wide range of metal-catalyzed cross-coupling reactions. capes.gov.br This allows for the subsequent introduction of alkyl, aryl, and other functional groups. The nitro group is also highly versatile; it can be readily reduced to an amino group, which can then be further modified. The synthesis of 6-amino-5-bromoquinoxaline (B154387), for example, proceeds through the reduction of a nitroquinoxaline precursor. researchgate.netpatsnap.com

Modulation of Electronic Properties : Both halogens and nitro groups are strongly electron-withdrawing. Their presence significantly alters the electron distribution within the quinoxaline ring system. This electronic modulation can influence the molecule's reactivity at other positions, its interaction with biological targets, and its photophysical properties. For instance, the nitro group enhances the electrophilicity of the quinoxaline core.

Influence on Biological Activity : The presence and position of halogen and nitro groups can have a profound impact on the pharmacological profile of a quinoxaline derivative. Halogenation can enhance binding affinity to biological receptors or improve membrane permeability. The nitro group, as seen in related quinoline (B57606) structures, can be crucial for antiproliferative and apoptotic activity against cancer cells. nih.gov The study of various 6-halo-7-nitroquinoxalines has been important for understanding structure-activity relationships. capes.gov.br

Probes for Mechanistic Studies : The distinct electronic effects and reactivity of these functional groups make them useful for studying reaction mechanisms. capes.gov.brresearchgate.net By comparing the behavior of different halogenated or nitrated isomers, researchers can gain insights into the factors controlling regioselectivity and reaction rates.

Therefore, the synthesis and study of compounds like 6-bromo-5-nitroquinoxaline are driven by the strategic utility of the bromo and nitro substituents as key building blocks for creating more complex and potentially useful molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrN3O2 |

|---|---|

Molecular Weight |

254.04 g/mol |

IUPAC Name |

6-bromo-5-nitroquinoxaline |

InChI |

InChI=1S/C8H4BrN3O2/c9-5-1-2-6-7(8(5)12(13)14)11-4-3-10-6/h1-4H |

InChI Key |

JATSGSZBPJCFSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 5 Nitroquinoxaline and Analogous Structures

Direct Synthesis Approaches to 6-Bromo-5-nitroquinoxaline

Direct synthesis approaches involve the introduction of the bromo and nitro groups onto a pre-existing quinoxaline (B1680401) core in a sequential manner. The success of these methods hinges on the directing effects of the substituents and the ability to control the regioselectivity of the electrophilic substitution reactions.

Nitration of Brominated Quinoxaline Precursors

A plausible and frequently employed strategy for the synthesis of this compound is the direct nitration of a 6-bromoquinoxaline (B1268447) precursor. In this electrophilic aromatic substitution reaction, the bromine atom at the 6-position influences the regioselectivity of the incoming nitro group. While bromine is generally considered an ortho-, para-director, the electronic nature of the quinoxaline ring system also plays a crucial role.

Reaction Conditions for the Nitration of a Brominated Heterocycle Analog:

| Precursor | Reagents | Solvent | Temperature | Product |

| 6-Bromoquinoline (B19933) | H₂SO₄, HNO₃ | Sulfuric Acid | 0 °C | 6-Bromo-5-nitroquinoline (B1267105) |

Table based on data from a study on the nitration of 6-bromoquinoline. semanticscholar.org

Bromination of Nitroquinoxaline Precursors

An alternative direct approach is the bromination of a 5-nitroquinoxaline (B91601) precursor. In this scenario, the nitro group at the 5-position, being a strong deactivating and meta-directing group, will dictate the position of the incoming bromine atom. Electrophilic bromination of an aromatic ring typically involves reagents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid or in an acidic medium.

The deactivating nature of the nitro group would be expected to direct the incoming electrophile to the C-6 or C-8 positions, which are meta to the C-5 nitro group. To achieve the desired this compound, the bromination would need to selectively occur at the C-6 position. The regioselectivity of this reaction would be influenced by both electronic and steric factors.

A general procedure for the bromination of the parent quinoxaline molecule involves heating with N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide in a solvent such as glacial acetic acid or dimethylformamide (DMF). This reaction has been shown to produce 6-bromoquinoxaline as the sole product. chemicalbook.com The application of similar conditions to 5-nitroquinoxaline would need to be investigated to determine the regiochemical outcome.

Multi-step Convergent Synthesis Strategies for Quinoxaline Frameworks

Multi-step convergent syntheses offer greater control over the final substitution pattern by building the quinoxaline ring from appropriately substituted precursors. This approach is particularly useful when direct functionalization of the quinoxaline core is challenging or leads to isomeric mixtures.

The most common and versatile method for constructing the quinoxaline ring is the condensation reaction between a substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. researchgate.net To synthesize this compound via this route, one would ideally start with 4-bromo-3-nitro-1,2-phenylenediamine and a suitable 1,2-dicarbonyl compound like glyoxal. However, the availability and stability of such a highly functionalized o-phenylenediamine can be a limiting factor.

A more practical approach involves starting with a more readily available substituted o-phenylenediamine and introducing the desired functional groups in subsequent steps. For instance, the synthesis of 6-amino-5-bromoquinoxaline (B154387) has been achieved starting from 4-nitrobenzene-1,2-diamine. researchgate.net This precursor undergoes a cyclization reaction to form 6-nitroquinoxaline (B1294896). researchgate.net This initial cyclization is a key step in building the quinoxaline framework with a nitro group in the desired position on the benzene (B151609) ring.

Following the formation of the quinoxaline ring, a series of functional group interconversions can be employed to arrive at the target molecule. A well-documented example is the synthesis of 6-amino-5-bromoquinoxaline, which provides a clear pathway that could be adapted. researchgate.net

This multi-step synthesis proceeds as follows:

Cyclization: 4-nitrobenzene-1,2-diamine is reacted with a 1,2-dicarbonyl compound to yield 6-nitroquinoxaline. researchgate.net This step establishes the quinoxaline core with the nitro group at the 6-position.

Reduction (Hydrogenation): The 6-nitroquinoxaline is then subjected to catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under hydrogen pressure. This reduces the nitro group to an amino group, affording 6-aminoquinoxaline. researchgate.net

Bromination: The final step is the regioselective bromination of 6-aminoquinoxaline. The amino group is a strong activating group and an ortho-, para-director. Therefore, bromination is expected to occur at the position ortho to the amino group, which is the C-5 position. The use of a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a solvent like dichloromethane (B109758) has been shown to be effective, yielding 6-amino-5-bromoquinoxaline with high selectivity. researchgate.net

To obtain the target this compound from this intermediate, a subsequent diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the nitro group could be envisioned, although this would add further steps to the synthesis.

Key Steps in a Multi-step Synthesis of a 5,6-Disubstituted Quinoxaline Analog:

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield (%) |

| 1. Cyclization | 4-Nitrobenzene-1,2-diamine | Glyoxal | 6-Nitroquinoxaline | 95.1 |

| 2. Hydrogenation | 6-Nitroquinoxaline | Pd/C, H₂ (2 MPa), 70 °C | 6-Aminoquinoxaline | 83.3 |

| 3. Bromination | 6-Aminoquinoxaline | 1,3-Dibromo-5,5-dimethylhydantoin, CH₂Cl₂, 20 °C | 6-Amino-5-bromoquinoxaline | 97.6 |

Table based on data from the synthesis of 6-amino-5-bromoquinoxaline. researchgate.net

Advanced Synthetic Techniques and Catalysis in Quinoxaline Functionalization

Modern synthetic organic chemistry has seen the emergence of powerful catalytic methods that enable more efficient and selective functionalization of heterocyclic compounds like quinoxaline. These advanced techniques offer alternatives to traditional methods and can provide access to novel substitution patterns.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been effectively used for the synthesis of alkyne-substituted quinoxaline derivatives. jcsp.org.pk This highlights the utility of palladium catalysis in modifying the quinoxaline scaffold, particularly from halogenated precursors. Such methods could potentially be used to introduce various functional groups onto a pre-formed this compound core or to build the substituted ring system through cross-coupling strategies.

Direct C-H functionalization has emerged as a highly atom-economical and elegant approach for modifying heterocycles. citedrive.com This strategy avoids the need for pre-functionalization of the substrate, thereby shortening synthetic sequences. For quinoxalin-2(1H)-ones, a related class of compounds, visible light-induced direct C-H functionalization at the C3 position has been demonstrated. rsc.org Photocatalysis, in general, is a rapidly growing field that enables a wide range of transformations under mild conditions, including the functionalization of quinoxalinones. rsc.orgresearchgate.net These advanced catalytic methods, including those employing palladium, cobalt, and photoredox catalysts, offer promising avenues for the future synthesis and diversification of complex quinoxaline derivatives. jcsp.org.pkrsc.org

Palladium-Catalyzed Reactions for Quinoxaline Derivatization

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For halogenated quinoxalines such as this compound, these methods are invaluable for introducing a wide range of substituents, thereby enabling the synthesis of diverse derivatives for various applications.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds, coupling an organohalide with an organoboron species. wikipedia.orglibretexts.org In the context of this compound, the bromine atom at the C6 position serves as an excellent handle for Suzuki coupling. The general mechanism involves the oxidative addition of the bromoquinoxaline to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.comorganic-chemistry.org This method allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C6 position.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the premier method. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The bromine atom of this compound can be readily substituted with an alkyne, providing a gateway to further transformations or to compounds with specific electronic or structural properties.

Recent advancements have also demonstrated palladium-catalyzed reductive annulation reactions for the direct synthesis of the quinoxaline core itself from readily available starting materials like catechols and nitroarylamines, offering an alternative and efficient route to the fundamental heterocyclic structure. rsc.org

Below is a table summarizing representative palladium-catalyzed reactions for the derivatization of a bromoquinoxaline scaffold.

| Reaction Type | Reactants | Catalyst System | Base | Typical Product |

| Suzuki-Miyaura | Bromoquinoxaline, Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | Aryl-substituted quinoxaline |

| Sonogashira | Bromoquinoxaline, Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Alkynyl-substituted quinoxaline |

This table presents generalized conditions for palladium-catalyzed reactions on bromo-substituted aromatic systems.

Visible-Light Photoredox Catalysis in Quinoxaline Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, utilizing light energy to drive chemical reactions under mild conditions. rsc.org This approach avoids the need for high temperatures and harsh reagents often associated with traditional methods. Its applications in the synthesis and functionalization of heterocycles, including quinoxalines, are expanding rapidly.

The core principle involves a photocatalyst, typically a ruthenium or iridium complex, which absorbs visible light and enters an excited state. This excited catalyst can then engage in single-electron transfer (SET) processes with organic substrates, generating radical intermediates that can undergo a variety of transformations. thieme.de For halogenated nitroquinoxalines, this technology offers several potential applications:

Halogenation: Photocatalytic methods can be used for the direct halogenation of aromatic C-H bonds. For instance, a photoredox process using a simple organic dye as a photocatalyst in water has been shown to halogenate quinolines. mdpi.com This could provide a sustainable route to introduce the bromo- group onto a nitroquinoxaline precursor.

Derivatization: Photocatalytic C-H arylation of the quinoxaline ring has been demonstrated, providing a metal-free alternative to traditional cross-coupling reactions for introducing new substituents. mdpi.com

Synthesis from Nitroarenes: The nitro group itself can be a key reactant in photoredox catalysis. Photoexcited nitroarenes can undergo reduction or participate in coupling reactions, opening pathways for constructing the quinoxaline ring system or modifying existing nitro-substituted compounds under mild, light-driven conditions. researchgate.netacs.org

The table below illustrates the components of a typical visible-light photoredox-catalyzed reaction.

| Component | Example | Function |

| Photocatalyst | Ru(bpy)₃Cl₂ | Absorbs visible light and initiates electron transfer |

| Light Source | Blue LEDs | Provides energy to excite the photocatalyst |

| Substrates | Quinoxaline precursor, Halogen source | Reactants for the desired transformation |

| Solvent | Acetonitrile, DMF | Dissolves reactants and facilitates the reaction |

| Additives | Base or Acid | Can act as a sacrificial electron donor/acceptor or mediate proton transfer |

This table outlines the general setup for a visible-light photoredox catalytic reaction.

Surfactant-Mediated Synthetic Pathways for Quinoxalines

The use of aqueous micellar media, facilitated by surfactants, is a key strategy in green chemistry for organic synthesis. dntb.gov.ua Surfactants are amphiphilic molecules that, above a certain concentration in water (the critical micelle concentration), self-assemble into spherical aggregates called micelles. These micelles possess a hydrophobic core and a hydrophilic surface, creating microreactors that can solubilize nonpolar organic reactants and catalyze reactions in water. nih.gov

The synthesis of quinoxalines via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds is well-suited to micellar catalysis. scispace.comresearchgate.net This approach offers several advantages:

Environmental Benignity: It replaces volatile organic solvents with water, the greenest solvent. mdpi.com

Enhanced Reactivity: The high concentration of reactants within the micellar core can lead to significant rate enhancements. researchgate.net

Simplified Workup: Often, the product is hydrophobic and can be easily separated from the aqueous phase.

Different types of surfactants have been evaluated for their catalytic potential in quinoxaline synthesis, with non-ionic surfactants like Tween 40 often showing the highest efficacy. researchgate.net The surfactant not only acts as a phase-transfer agent but can also facilitate the reaction through hydrogen bonding interactions at the micelle-water interface. scispace.com This methodology provides a sustainable and efficient alternative for the synthesis of the core quinoxaline structure, which can then be further functionalized to compounds like this compound. A study has shown that cetylpyridinium (B1207926) bromide (CPB), a cationic surfactant, can mediate the synthesis of quinoxalines from styrenes and benzene-1,2-diamine in a tandem reaction. rsc.org

| Surfactant Type | Example | Catalytic Efficiency in Quinoxaline Synthesis |

| Non-ionic | Tween 40 | Excellent yields, short reaction times at room temperature |

| Anionic | Sodium Dodecyl Sulfate (SDS) | Moderate to good efficiency |

| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Lower efficiency compared to non-ionic and anionic |

Data compiled from studies on surfactant-catalyzed quinoxaline synthesis. scispace.comresearchgate.net

Exploration of Sustainable Synthetic Routes for Halogenated Nitroquinoxalines

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. ijirt.org For the synthesis of complex molecules like halogenated nitroquinoxalines, this involves adopting strategies that reduce waste, avoid hazardous substances, and improve energy efficiency. ekb.egbenthamdirect.com

Key sustainable approaches applicable to this class of compounds include:

Use of Green Solvents: Replacing traditional volatile organic compounds with water, polyethylene (B3416737) glycol (PEG), or bio-based solvents significantly reduces the environmental footprint of a synthesis. mdpi.com As discussed, water is an excellent medium for quinoxaline synthesis when combined with surfactant catalysis. benthamdirect.com

Alternative Energy Sources: Microwave and ultrasonic irradiation are energy-efficient techniques that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. benthamdirect.com

Catalysis: The use of reusable catalysts, such as nanocatalysts or solid-supported catalysts, is a cornerstone of green synthesis. These catalysts minimize waste by allowing for easy separation from the reaction mixture and repeated use. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a fundamental goal. This often involves favoring addition and cyclization reactions over substitution reactions that generate stoichiometric byproducts.

Greener Reagents: Traditional nitration and halogenation reactions often use highly corrosive and hazardous reagents like fuming nitric acid, sulfuric acid, and elemental bromine. frontiersin.orgtaylorfrancis.com Research into milder and more selective alternatives, such as using nitrate (B79036) salts or N-halosuccinimides under catalytic conditions, represents a move toward more sustainable practices. researchgate.netmdpi.com

The integration of these principles provides a framework for developing environmentally responsible synthetic pathways to this compound and its derivatives. ekb.eg

Regioselectivity and Stereoselectivity in the Synthesis of Halogenated Nitroquinoxalines

Achieving the correct arrangement of substituents on the quinoxaline ring is critical for its intended function. Therefore, controlling the regioselectivity—the position of substitution—is a paramount challenge in the synthesis of specifically substituted compounds like this compound.

Control of Substitution Patterns on the Quinoxaline Ring

The introduction of substituents onto an existing quinoxaline ring is typically governed by the principles of electrophilic aromatic substitution. The positions of attack by an incoming electrophile (such as the nitronium ion, NO₂⁺, during nitration) are directed by the electronic properties of the substituents already present on the ring. wikipedia.org

Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). wikipedia.orgimperial.ac.uk

Activating Groups (e.g., -OH, -OR, -NH₂, -Alkyl) donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming substituents to the ortho and para positions. organicchemistrytutor.comlibretexts.org

Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C=O) withdraw electron density from the ring, making it less reactive. Most deactivating groups direct incoming substituents to the meta position. youtube.com

In the synthesis of this compound, the sequence of bromination and nitration is crucial for achieving the desired substitution pattern. If one starts with 6-bromoquinoxaline, the bromine atom is a deactivating but ortho, para-director. The positions ortho to the bromine are C5 and C7. The nitro group will preferentially substitute at the C5 position due to the electronic influence of the pyrazine (B50134) ring nitrogen atoms, which deactivates the C7 and C8 positions more strongly.

Influence of Reaction Conditions and Reagents on Product Distribution

The distribution of isomers in a reaction is not solely determined by the directing effects of substituents but is also highly dependent on the specific reaction conditions and reagents employed.

Reaction Conditions:

Temperature: Kinetic versus thermodynamic control can often be manipulated by temperature. Lower temperatures tend to favor the kinetically preferred product (the one formed fastest), while higher temperatures can allow for equilibration to the more stable, thermodynamically preferred product. In nitration reactions, careful temperature control is essential to prevent over-nitration and decomposition. nih.gov

Solvent: The polarity of the solvent can influence reaction rates and selectivity. Polar solvents can stabilize charged intermediates, potentially altering the energy landscape of the reaction and affecting the product ratio. researchgate.net For example, the halogenation of phenols is faster in polar solvents. wikipedia.org Halogenated solvents themselves can participate in specific interactions, such as halogen bonding, which can affect reaction pathways. rsc.org

Reagents:

Nitrating Agents: The choice of nitrating agent can significantly impact the outcome. The classic mixture of concentrated nitric acid and sulfuric acid is harsh and can lead to side products. nih.gov Milder reagents or alternative catalytic systems are being developed to improve selectivity and safety. frontiersin.org

Halogenating Agents: Different halogenating agents exhibit different reactivities. For bromination, N-Bromosuccinimide (NBS) is often a milder and more selective alternative to elemental bromine (Br₂), particularly when radical-initiated pathways are desired.

Catalysts: The presence and nature of a catalyst can completely change the regioselectivity of a reaction. Lewis acid catalysts are required for the halogenation of less reactive aromatic rings and work by generating a more potent electrophile. wikipedia.org

The interplay of these factors determines the final product distribution, and their careful optimization is key to the successful and efficient synthesis of a specific target molecule like this compound.

Optimization of Synthetic Yields and Process Efficiency in this compound Preparations

The efficient synthesis of this compound is a critical aspect of its accessibility for research and development. Optimization of synthetic routes focuses on maximizing product yield, minimizing reaction times, and employing cost-effective and environmentally benign reagents and conditions. Research into the synthesis of quinoxalines and related heterocyclic systems has identified several key parameters that can be manipulated to enhance process efficiency. These include the choice of reagents, catalytic systems, reaction temperature, and solvent.

A significant advancement in the synthesis of related compounds, such as 6-bromo-5-nitroquinoline, has been achieved through the optimization of the nitration step. The nitration of 6-bromoquinoline has been shown to produce 6-bromo-5-nitroquinoline as the sole product in quantitative yield. researchgate.net This represents a substantial improvement over previously reported methods that achieved lower yields. researchgate.net The optimized process involves the careful control of temperature during the addition of the nitrating agent. Specifically, a mixture of nitric acid and sulfuric acid is added dropwise to a solution of 6-bromoquinoline while maintaining the temperature between -5 °C and 0 °C. researchgate.net This meticulous temperature control is crucial for achieving high selectivity and yield.

Table 1: Comparison of Synthetic Yields for the Nitration of 6-Bromoquinoline

| Method | Reagents | Temperature | Yield of 6-Bromo-5-nitroquinoline | Reference |

| Previously Reported | Not specified | Not specified | 68% | researchgate.net |

| Optimized Method | HNO₃ / H₂SO₄ | -5 to 0 °C | Quantitative | researchgate.net |

The synthesis of the precursor, 6-bromoquinoxaline, has also been a subject of study to improve yields. One common method involves the bromination of quinoxaline using N-Bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide as a radical initiator. When this reaction is conducted in glacial acetic acid at reflux, 6-bromoquinoxaline is obtained with a yield of 50%. chemicalbook.com A slight improvement in yield to 51% is observed when dimethylformamide (DMF) is used as the solvent under the same reaction conditions. chemicalbook.com

Table 2: Influence of Solvent on the Yield of 6-Bromoquinoxaline

| Brominating Agent | Initiator | Solvent | Reaction Time | Yield | Reference |

| N-Bromosuccinimide | Dibenzoyl peroxide | Acetic Acid | 20 h | 50% | chemicalbook.com |

| N-Bromosuccinimide | Dibenzoyl peroxide | DMF | 20 h | 51% | chemicalbook.com |

For analogous structures, the choice of brominating agent has been shown to have a significant impact on the efficiency of the reaction. In the synthesis of 6-amino-5-bromoquinoxaline from 6-aminoquinoxaline, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in dichloromethane at 20°C resulted in a high yield of 97.6%. researchgate.net This suggests that DBDMH could be a more efficient alternative to NBS for the bromination of quinoxaline systems.

Further upstream in the synthetic process, the formation of the quinoxaline ring itself can be optimized. The condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound is a common strategy. The use of a catalyst can dramatically improve the yield of this cyclization reaction. For instance, the synthesis of certain nitroquinoxaline derivatives has been achieved with a yield of up to 98% by employing o-benzoylsulfonimide (saccharin) as a catalyst. google.com This high yield was obtained at room temperature, highlighting the efficiency and mild conditions of the catalyzed reaction. google.com

Table 3: Effect of Catalyst on the Synthesis of Nitroquinoxaline Derivatives

| Starting Materials | Catalyst | Solvent | Temperature | Yield | Reference |

| Mononitro-substituted o-phenylenediamine and mononitro-substituted benzil | o-Benzoylsulfonimide (Saccharin) | Glacial Acetic Acid | Room Temperature | 98% | google.com |

| Mononitro-substituted o-phenylenediamine and mononitro-substituted benzil | None | Glacial Acetic Acid | Room Temperature | Not specified (longer reaction time) | google.com |

Reaction Chemistry and Transformation of 6 Bromo 5 Nitroquinoxaline

Nucleophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 6-bromo-5-nitroquinoxaline. This reactivity is significantly influenced by the electronic properties of the substituents on the aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient, a condition fulfilled by the presence of strong electron-withdrawing groups. libretexts.orglibretexts.org

The structure of this compound is highly activated for nucleophilic aromatic substitution at the C-6 position. The potent electron-withdrawing nitro group at the C-5 position (ortho to the bromine) significantly lowers the electron density of the benzene (B151609) ring, thereby facilitating the attack of nucleophiles at the carbon atom bearing the bromo substituent. libretexts.orgchemistrysteps.com The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The attack of a nucleophile (Nu⁻) at C-6 leads to the formation of this intermediate, where the negative charge is delocalized across the aromatic system and stabilized by the adjacent nitro group. libretexts.orgchemistrysteps.com The subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

While specific experimental data for this compound is not extensively documented in readily available literature, its reactivity can be inferred from analogous compounds like 6-bromo-5-nitroquinoline (B1267105). In such systems, the activated bromine atom is readily displaced by a variety of nucleophiles. Common nucleophiles that are expected to react effectively include:

Amines: Primary and secondary amines, such as morpholine (B109124) and piperazine, can displace the bromide to form the corresponding N-substituted quinoxalines.

Alkoxides: Reagents like sodium methoxide (B1231860) would yield 6-methoxy-5-nitroquinoxaline.

Thiolates: Sulfur nucleophiles are also effective in displacing the halogen.

In contrast, the nitro group itself is generally a very poor leaving group in SNAr reactions and its displacement is not a commonly observed pathway under typical conditions.

| Nucleophile (Nu⁻) | Expected Product | Reaction Type |

| Piperidine | 6-(Piperidin-1-yl)-5-nitroquinoxaline | SNAr |

| Morpholine | 4-(5-Nitroquinoxalin-6-yl)morpholine | SNAr |

| Methoxide (CH₃O⁻) | 6-Methoxy-5-nitroquinoxaline | SNAr |

This table is based on predicted reactivity analogous to similar activated aryl halides.

In the context of nucleophilic aromatic substitution, the leaving group ability, or nucleofugicity, is critical. For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. chemistrysteps.com The bond to the leaving group is not broken in this step. Consequently, the leaving group's ability to activate the ring towards attack is often more important than its stability as a free anion.

This leads to a leaving group trend for halogens in SNAr reactions that is often the reverse of that seen in SN1 and SN2 reactions: F > Cl > Br > I . The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This polarization and resulting acceleration of the first step often outweighs the poor leaving group ability of the fluoride (B91410) ion. chemistrysteps.com

The nitro group (NO₂) is a powerful activating group but a very poor leaving group in SNAr reactions. Its strong electron-withdrawing nature is crucial for stabilizing the negative charge of the Meisenheimer intermediate, but the C-N bond is strong, and the nitrite (B80452) ion (NO₂⁻) is a less stable leaving group compared to halides. Therefore, in this compound, the displacement of the bromide ion is the overwhelmingly favored SNAr pathway.

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) on the this compound ring system is expected to be exceptionally challenging. The quinoxaline nucleus is inherently electron-deficient due to the two nitrogen atoms in the pyrazine (B50134) ring, making it less reactive towards electrophiles than benzene. Furthermore, the benzene portion of the molecule is substituted with two strongly deactivating groups: a nitro group and a bromo group. Both withdraw electron density from the ring, significantly reducing its nucleophilicity and thus its reactivity toward electrophiles.

Introducing a second nitro group onto the this compound ring would require harsh reaction conditions (e.g., fuming nitric acid and sulfuric acid). The regiochemical outcome is governed by the directing effects of the existing substituents.

Nitro Group (at C-5): A powerful deactivator and a meta-director. It will direct incoming electrophiles to positions C-7 and C-1 (within the pyrazine ring, which is highly unlikely).

Bromo Group (at C-6): A deactivator but an ortho-, para-director. It will direct incoming electrophiles to positions C-5 (already substituted) and C-7.

Quinoxaline Nitrogen Atoms: These atoms strongly deactivate all positions, particularly in the pyrazine ring and the adjacent C-5 and C-8 positions.

Both the bromo and nitro groups deactivate the ring, but the directing effects converge. The nitro group directs meta (to C-7), and the bromo group directs ortho (to C-7). Therefore, if a reaction were to occur, the most likely position for further nitration would be C-7. Substitution at C-8 would be disfavored due to being ortho to the deactivating nitro group.

Similar to nitration, further halogenation (e.g., bromination) of this compound would be a difficult transformation requiring a Lewis acid catalyst and forcing conditions. The regiochemical considerations are identical to those for nitration. acgpubs.org The combined meta-directing influence of the C-5 nitro group and the ortho-directing influence of the C-6 bromo group would direct the incoming electrophile (e.g., Br⁺) to the C-7 position. The extreme deactivation of the ring makes this reaction synthetically challenging.

Oxidation Reactions and Their Impact on the Quinoxaline Scaffold

The quinoxaline scaffold, being an electron-deficient N-heterocycle, is generally resistant to oxidation. However, the nitrogen atoms of the pyrazine ring can be targeted by strong oxidizing agents to form N-oxides. This transformation significantly alters the electronic properties of the ring system. For instance, the N-oxidation of the related 6-bromoquinoline (B19933) scaffold has been studied, leading to the formation of 6-bromoquinoline-1-oxide.

Applying similar conditions (e.g., using peroxy acids like meta-chloroperoxybenzoic acid, m-CPBA) to this compound could potentially lead to the formation of one or both of the corresponding N-oxides (at the N1 and/or N4 positions). The introduction of an N-oxide functionality makes the quinoxaline ring more susceptible to nucleophilic substitution and can direct further functionalization by altering the electron density at various positions on the ring.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom at the 6-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com These reactions are fundamental tools for elaborating the quinoxaline core structure.

The carbon-bromine bond in this compound is readily activated by palladium catalysts, making it a suitable substrate for a variety of cross-coupling reactions. eie.gr

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com This method is highly versatile for creating new aryl-aryl or aryl-alkyl bonds at the 6-position of the quinoxaline ring. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org The reaction is known for its high functional group tolerance, making it suitable for complex molecules. nih.gov

Mizoroki-Heck Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. chem-station.com The mechanism involves oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to release the product. nih.gov This reaction is a powerful tool for introducing vinyl groups at the 6-position.

Table 2: Comparison of Suzuki-Miyaura and Mizoroki-Heck Reactions

| Reaction | Coupling Partner | Bond Formed | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) |

| Mizoroki-Heck | Alkene (e.g., R-CH=CH₂) | C(sp²)-C(sp²) | Pd catalyst, Base (e.g., Et₃N, K₂CO₃) |

While the C-Br bond at the 6-position is the most common site for cross-coupling, modern synthetic methods offer possibilities for functionalization at other positions, primarily through C-H activation. Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials. mdpi.com

For the this compound scaffold, C-H activation could potentially be directed to the C2 or C3 positions of the pyrazine ring or the C7 or C8 positions of the benzene ring. The regioselectivity of such reactions is governed by the electronic and steric environment of each C-H bond and is often controlled by the choice of catalyst and directing group. While specific examples for this compound are not widely documented, research on the C-H arylation of related N-heterocycles like quinoxalinones and pyrazinones demonstrates the feasibility of such transformations, providing a pathway to functionalize positions that are otherwise difficult to access. mdpi.comnih.gov

Formation of New Heterocycles from this compound Precursors (e.g., Annulation, Cyclization)

The construction of new heterocyclic rings onto the this compound framework typically involves initial transformation of the nitro or bromo groups to introduce functionalities amenable to cyclization and annulation reactions. A key strategic step is the reduction of the 5-nitro group to a 5-amino group, which dramatically alters the electronic properties of the molecule and provides a nucleophilic center for subsequent ring-forming reactions.

The synthesis of the crucial intermediate, 5-amino-6-bromoquinoxaline, can be achieved via catalytic hydrogenation of 6-nitroquinoxaline (B1294896) followed by bromination, or by direct reduction of this compound. For instance, 6-nitroquinoxaline can be hydrogenated using a Palladium-on-carbon (Pd/C) catalyst, followed by bromination to yield 6-amino-5-bromoquinoxaline (B154387) researchgate.net. This amino-bromo derivative serves as a foundational building block for various annulation and cyclization strategies.

Intramolecular Cyclization:

By introducing appropriate side chains onto the 5-amino group, intramolecular cyclization can lead to the formation of tricyclic systems. For example, acylation of the amino group followed by a base- or metal-catalyzed intramolecular reaction with the bromo-substituent can furnish fused systems. While specific examples starting from this compound are not extensively documented, the strategy is a well-established method for building benzo-fused heterocycles core.ac.uk.

Annulation Reactions:

The diamino functionality that can be generated from this compound (via reduction of the nitro group and substitution of the bromo group) is a classical precursor for building new rings. More directly, the 5-amino-6-bromoquinoxaline intermediate can undergo condensation reactions with bifunctional reagents to create new heterocyclic rings fused to the quinoxaline core. For example, reactions with α-haloketones or β-ketoesters could be employed to construct fused pyrazine or diazepine (B8756704) rings, respectively. Dehydrogenative cyclization of Schiff's bases derived from aminoquinoxalines is another viable route to form fused triazolo-quinoxalines researchgate.net.

The following table outlines plausible, albeit not exhaustively documented, cyclization strategies starting from derivatives of this compound.

| Starting Material Derivative | Reagent/Reaction Type | Resulting Heterocycle |

| 5-Amino-6-bromoquinoxaline | Intramolecular Buchwald-Hartwig amination (with an N-acyl side chain) | Fused pyrroloquinoxaline derivative |

| 5-Amino-6-bromoquinoxaline | Condensation with a 1,2-dicarbonyl compound | Fused pyrazinoquinoxaline derivative |

| 5-Amino-6-hydrazinoquinoxaline | Reaction with an orthoester | Fused triazoloquinoxaline derivative |

C-H Bond Functionalization of Quinoxaline Frameworks

Direct C-H bond functionalization is a powerful and atom-economical strategy for modifying aromatic scaffolds, avoiding the need for pre-functionalized starting materials researchgate.net. In the context of the quinoxaline framework, significant research has focused on the palladium-catalyzed direct arylation and alkylation of C-H bonds rsc.orgresearchgate.net. The regioselectivity of these reactions is highly dependent on the directing groups present and the electronic nature of the quinoxaline ring.

For this compound, the C-H bonds are located at the C-2, C-3, C-7, and C-8 positions. The electronic landscape of the molecule, shaped by the pyrazine nitrogen atoms and the potent electron-withdrawing nitro and bromo groups, governs the reactivity of these sites.

Pyrazine Ring (C-2 and C-3 positions): The C-H bonds on the pyrazine ring of quinoxalines are generally electron-deficient. This property makes them susceptible to certain types of C-H functionalization, particularly those proceeding through a concerted metalation-deprotonation (CMD) pathway mdpi.com. In many quinoxaline systems, the C-2 position is preferentially functionalized.

Benzene Ring (C-7 and C-8 positions): The C-H bonds on the benzene portion of this compound are strongly deactivated by the adjacent electron-withdrawing substituents. Consequently, C-H functionalization at the C-7 and C-8 positions via electrophilic activation pathways is expected to be challenging.

Palladium-catalyzed C-H arylation is a common method for functionalizing such heterocycles. These reactions often employ a palladium catalyst (e.g., Pd(OAc)₂) in the presence of a ligand and a base researchgate.netresearchgate.net. While specific studies on this compound are limited, research on related quinoxaline derivatives provides insight into potential outcomes. For instance, the C-H arylation of 2-arylquinoxalines has been shown to occur at the ortho-position of the aryl substituent, with the quinoxaline nitrogen acting as a directing group researchgate.net. In the absence of such a directing group, functionalization often favors the electron-deficient C-2 position.

The table below summarizes the expected reactivity of the C-H bonds in the this compound framework towards functionalization.

| C-H Bond Position | Expected Reactivity | Rationale | Potential Reaction |

| C-2 / C-3 | Moderately reactive | Electron-deficient nature of the pyrazine ring. | Palladium-catalyzed direct arylation. |

| C-7 | Low reactivity | Strong deactivation by the adjacent nitro (C-5) and bromo (C-6) groups. | Unlikely to functionalize under standard C-H activation conditions. |

| C-8 | Low reactivity | Deactivation by the nitro and bromo groups. | Unlikely to functionalize under standard C-H activation conditions. |

Late-stage functionalization of complex molecules via C-H activation is a growing field, and while the inherent electronic properties of this compound make some positions challenging to functionalize directly, the development of novel catalytic systems may enable future modifications at these sites rsc.org.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 6-bromo-5-nitroquinoxaline can be achieved.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, four distinct signals are expected in the aromatic region, corresponding to the four protons on the quinoxaline (B1680401) ring system.

The protons on the pyrazine (B50134) ring (H-2 and H-3) are expected to appear as singlets or a closely coupled AX system, typically at the most downfield region of the spectrum due to the deshielding effect of the two adjacent nitrogen atoms. The protons on the substituted benzene (B151609) ring (H-7 and H-8) would form an AB quartet system.

The electron-withdrawing nature of the nitro group at C-5 and the bromine atom at C-6 significantly influences the chemical shifts of the adjacent protons, particularly H-7 and H-8. The nitro group strongly deshields the ortho proton (H-7), shifting it downfield. The proton H-8, being para to the nitro group and meta to the bromine, will also be shifted downfield but to a lesser extent. Based on analyses of substituted quinoxalines and related nitroaromatic compounds, a set of predicted chemical shifts can be compiled.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on known substituent effects in related heterocyclic systems.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 9.0 - 9.2 | d | ~2.0 |

| H-3 | 9.0 - 9.2 | d | ~2.0 |

| H-7 | 8.4 - 8.6 | d | 8.5 - 9.0 |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment. This compound has eight carbon atoms in its aromatic core, and due to the lack of symmetry, eight distinct signals are expected in a proton-decoupled ¹³C NMR spectrum.

The carbons directly attached to the electronegative nitrogen atoms (C-2 and C-3) are expected to resonate at a lower field (higher ppm) compared to the other CH carbons. The quaternary carbons (C-4a, C-5, C-6, and C-8a) can be distinguished from the protonated carbons (C-2, C-3, C-7, C-8) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon bearing the nitro group (C-5) and the one bearing the bromine atom (C-6) will have their chemical shifts significantly influenced by these substituents. Specifically, the C-Br bond typically results in a more shielded (upfield) carbon signal compared to a C-H bond, while the C-NO₂ bond causes a strong deshielding (downfield) effect. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on known substituent effects in related heterocyclic systems.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 145 - 148 |

| C-3 | 145 - 148 |

| C-4a | 140 - 142 |

| C-5 | 148 - 152 |

| C-6 | 120 - 125 |

| C-7 | 130 - 135 |

| C-8 | 128 - 132 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable. ufrgs.br

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a strong cross-peak would be expected between H-7 and H-8, confirming their ortho relationship. A weaker, long-range coupling might also be observed between H-2 and H-3.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of the signals for C-2, C-3, C-7, and C-8 based on the previously assigned chemical shifts of their attached protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and molecular formula of a compound. wikipedia.org For this compound (C₈H₅BrN₄O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition.

A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of an isotopic pattern for the molecular ion (M⁺). Due to the nearly equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br, two peaks of almost equal intensity will be observed for the molecular ion, one at M⁺ and another at M+2. miamioh.edu

Electron ionization (EI) mass spectrometry would also provide information about the molecule's stability and fragmentation pathways. wikipedia.org The fragmentation pattern is useful for structural elucidation. Common fragmentation pathways for this molecule are expected to include:

Loss of the nitro group: Cleavage of the C-NO₂ bond to lose a neutral NO₂ molecule (46 Da), resulting in a significant fragment ion.

Loss of bromine: Cleavage of the C-Br bond to lose a bromine radical (79 or 81 Da).

Loss of HCN: A characteristic fragmentation for quinoxaline and quinoline (B57606) ring systems is the elimination of hydrogen cyanide (27 Da) from the pyrazine ring. rsc.org

Loss of CO: Subsequent fragmentation of the ring structure can lead to the loss of carbon monoxide (28 Da).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Notes |

|---|---|---|

| 253/255 | [C₈H₅BrN₄O₂]⁺ | Molecular ion (M⁺), showing characteristic Br isotope pattern. |

| 207/209 | [C₈H₅BrN₃]⁺ | Loss of NO₂ from the molecular ion. |

| 174 | [C₈H₅N₄O₂]⁺ | Loss of Br radical from the molecular ion. |

The relative abundance of these fragment ions helps to piece together the structure of the parent molecule. The most stable fragment often corresponds to the base peak in the spectrum. youtube.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While NMR and MS provide information about connectivity, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. wikipedia.org This technique involves diffracting X-rays off a single crystal of the compound to generate a three-dimensional electron density map, from which atomic positions can be determined with high precision. nih.gov

The key information obtained from an X-ray crystal structure analysis would include:

Confirmation of Connectivity: Definitive proof of the 5-nitro and 6-bromo substitution pattern on the quinoxaline core.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Br, N-O) and angles, which can be compared with theoretical values to understand electronic effects.

Planarity: Confirmation of the planarity of the bicyclic quinoxaline ring system. The nitro group is expected to be slightly twisted out of the plane of the aromatic ring due to steric hindrance with the adjacent bromine atom.

Intermolecular Interactions: Identification of how the molecules pack in the crystal lattice, revealing any non-covalent interactions such as π-π stacking or halogen bonding that influence the solid-state properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups within a molecule. uobasrah.edu.iq Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending).

The IR spectrum of this compound would be dominated by absorptions characteristic of the nitro group and the aromatic ring system.

Table 4: Predicted Characteristic IR Absorption Frequencies for this compound Frequency ranges are based on typical values for the specified functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 1600 - 1450 | C=C and C=N stretching | Aromatic Ring |

| 1550 - 1510 | Asymmetric NO₂ stretching | Nitro Group (Ar-NO₂) |

| 1360 - 1320 | Symmetric NO₂ stretching | Nitro Group (Ar-NO₂) |

| ~850 | C-N stretching | Nitro Group (Ar-NO₂) |

The most prominent and diagnostic peaks would be the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group. The presence of these two bands is a clear indicator of the -NO₂ functional group. The spectrum for the related compound 5-amino-6-nitroquinoxaline confirms the strong presence of these characteristic nitro group peaks. spectrabase.com The region below 1000 cm⁻¹ would contain vibrations related to C-H out-of-plane bending and the C-Br stretch, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties (Electronic Transitions)

The electronic absorption spectrum of this compound is characterized by the presence of multiple absorption bands in the ultraviolet-visible region, arising from various electronic transitions within the molecule. The quinoxaline core, being an aromatic heterocycle, possesses a delocalized π-electron system. The introduction of a bromo and a nitro group as substituents significantly influences the electronic properties and, consequently, the UV-Vis absorption characteristics of the parent quinoxaline molecule.

The absorption spectra of quinoxaline derivatives typically display bands corresponding to π → π* and n → π* transitions. acs.org The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. In contrast, the n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair electrons on the nitrogen atoms of the pyrazine ring) to a π* antibonding orbital, are typically of lower intensity and appear at longer wavelengths. acs.org

The presence of the electron-withdrawing nitro group (-NO₂) and the bromo group (-Br) on the quinoxaline ring is expected to modulate the energies of these transitions. Electron-withdrawing groups can cause a bathochromic (red) shift of the π → π* bands due to the extension of the conjugated system and a hypsochromic (blue) shift of the n → π* bands. The absorption spectra of aryl-substituted quinoxalines are known to exhibit multiple overlapping bands corresponding to n → π, π → π, and charge-transfer transitions. acs.org

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Associated Chromophore |

|---|---|---|---|

| ~ 250 - 270 | High (~10,000 - 20,000) | π → π* | Quinoxaline ring system |

| ~ 300 - 340 | Moderate (~1,000 - 5,000) | π → π* | Nitroaromatic system |

| ~ 350 - 400 | Low (~100 - 500) | n → π* | Pyrazine ring nitrogens / Nitro group |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. tandfonline.comnih.gov For quinoxaline (B1680401) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide significant insights into their geometry, electronic properties, and reactivity. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Levels)

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Nitro-Substituted Quinoxaline Derivative Data extrapolated from analogous compounds for illustrative purposes.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.0504 |

| LUMO | -3.2446 |

| Energy Gap (ΔE) | 2.8058 |

Source: Adapted from studies on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline. nih.gov

The analysis of frontier orbitals in related compounds indicates that electronic transitions often involve an intramolecular charge transfer from the quinoxaline scaffold to the nitro group. scispace.com This characteristic is fundamental to understanding the molecule's behavior in chemical reactions.

Reaction Mechanism Elucidation and Transition State Analysis

The presence of both a nitro group and a halogen on the aromatic ring makes 6-bromo-5-nitroquinoxaline a prime candidate for nucleophilic aromatic substitution (SₙAr) reactions. nih.gov DFT calculations are instrumental in elucidating the mechanisms of such reactions by mapping the potential energy surface, identifying intermediates, and analyzing transition states. researchgate.net

The SₙAr mechanism is heavily influenced by the electron-withdrawing nature of the nitro group, which stabilizes the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack. nih.govspringernature.com However, computational studies have revealed that many SₙAr reactions, particularly on heterocyclic systems, may proceed through a concerted one-step mechanism rather than the classical two-step pathway. springernature.comacs.org The choice between a stepwise and concerted mechanism is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. acs.orgnih.gov

For this compound, a nucleophile could attack the carbon atom bearing the bromine (C6) or other electron-deficient positions on the ring. DFT calculations can model the activation energies for these different pathways. Studies on halo-nitroarenes show that the addition of a nucleophile to the electron-deficient ring is typically the rate-limiting step. nih.gov The transition state for this step would involve the formation of a partial bond with the incoming nucleophile and a partial rehybridization of the attacked carbon atom from sp² to sp³.

Molecular Orbital Analysis and Electron Density Distribution

Molecular orbital analysis provides a detailed picture of the electron distribution within the molecule. In this compound, the HOMO is likely to be distributed over the quinoxaline ring system, while the LUMO is expected to be localized predominantly on the nitro group and the adjacent aromatic carbons. scispace.com This separation of frontier orbitals facilitates charge transfer upon electronic excitation.

The electron density distribution, which can be visualized through electron density maps, is heavily skewed by the electronegative nitro and bromo substituents. The nitro group, being strongly electron-withdrawing, creates a significant region of positive electrostatic potential on the adjacent ring carbons, making them susceptible to nucleophilic attack. nih.gov X-ray diffraction and theoretical studies on similar nitroaromatic compounds, such as m-nitrophenol, confirm that the nitro group region is highly electronegative. mdpi.comresearchgate.net The distribution of Mulliken atomic charges, calculated via DFT, can quantify this effect, showing significant negative charges on the oxygen atoms of the nitro group and positive charges on the nitrogen and adjacent carbons. nih.gov

Prediction of Reactivity and Regioselectivity

Table 2: Global Reactivity Descriptors Formulas based on DFT-calculated energies.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Measure of reactivity |

| Electronegativity (χ) | -μ | Power to attract electrons |

| Electrophilicity Index (ω) | μ² / (2η) | Global electrophilic nature |

Source: Adapted from theoretical chemistry principles. nih.gov

These parameters suggest that the high electrophilicity index, driven by the low LUMO energy, would make this compound highly reactive towards nucleophiles.

Furthermore, DFT can predict the regioselectivity of reactions. In the case of nucleophilic attack, the most likely sites are the carbon atoms with the lowest electron density and the largest LUMO coefficients. For this compound, this would be the carbon attached to the bromine (C6) and potentially the carbon ortho to the nitro group (C7). The relative activation energies for attack at different positions can be calculated to determine the most favorable reaction pathway, which is crucial for synthetic planning. nih.govnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. nih.govrsc.org For a relatively rigid molecule like this compound, MD simulations can reveal information about the rotational freedom of the nitro group and the molecule's interactions in a solvent.

Studies on other quinoxaline derivatives have used MD simulations to understand the stability of ligand-receptor complexes and to explore conformational space. nih.govresearchgate.netresearchgate.net For this compound in solution, MD simulations could model its solvation shell and predict its dynamic behavior, which influences properties like solubility and diffusion. While significant conformational changes are not expected for the core quinoxaline structure, the simulation can analyze the subtle fluctuations and vibrational modes of the molecule over time. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (for non-biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical and chemical properties. iupac.orgnih.gov These models use molecular descriptors, which are numerical values derived from the molecular structure, to predict properties without the need for experimental measurement.

For heterocyclic compounds like quinoxalines, QSPR models have been developed to predict various non-biological properties such as boiling point, melting point, and molar volume. nih.govresearchgate.net The descriptors used in these models can be constitutional, topological, geometric, or quantum-chemical.

For this compound, relevant descriptors would include:

Constitutional: Molecular weight, number of nitrogen/oxygen/bromine atoms.

Topological: Indices that describe molecular connectivity and shape.

Quantum-Chemical: Dipole moment, HOMO/LUMO energies, and atomic charges calculated from DFT. researchgate.net

A hypothetical QSPR model for predicting a property like the boiling point of substituted quinoxalines might take a form similar to the following linear equation:

Boiling Point = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where 'c' represents coefficients determined through statistical regression. Such models allow for the rapid estimation of physical properties for new or unmeasured compounds based solely on their structure. iupac.org

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies performing Hirshfeld surface analysis on the compound this compound. This analytical technique is contingent upon the successful crystallization of the compound and subsequent X-ray diffraction analysis to determine its crystal structure. Without the foundational crystallographic data, a Hirshfeld surface analysis, which elucidates the nature and extent of intermolecular interactions within the crystal lattice, cannot be conducted.

While studies on structurally related molecules containing bromo and nitro functional groups on various heterocyclic scaffolds are available, the specific arrangement of these substituents on the quinoxaline core in this compound would result in a unique crystal packing and a distinct profile of intermolecular interactions. Therefore, data from analogous compounds cannot be extrapolated to accurately describe the crystallographic and intermolecular features of this compound.

The absence of published research in this specific area indicates a gap in the current scientific literature. Future studies involving the synthesis of single crystals of this compound and their characterization by X-ray crystallography would be necessary to enable a detailed investigation of its solid-state architecture through Hirshfeld surface analysis. Such research would provide valuable insights into the supramolecular chemistry of this compound, detailing the specific roles of the bromine atom, the nitro group, and the quinoxaline ring system in directing the crystal packing.

Due to the lack of available data, a data table summarizing the intermolecular contacts for this compound cannot be provided at this time.

Synthetic Utility and Derivatization Potential in Advanced Organic Materials

6-Bromo-5-nitroquinoxaline as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecular structures. The inherent reactivity of the C-Br bond, enhanced by the presence of the adjacent electron-withdrawing nitro group, makes it a prime site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This allows for the controlled and sequential introduction of various substituents, paving the way for the creation of intricate molecules with precisely tailored properties. The quinoxaline (B1680401) core itself is a privileged structure, and the ability to functionalize it at the 6-position provides a powerful tool for synthetic chemists to explore new chemical space.

The synthetic utility of this intermediate is further highlighted by the potential for subsequent transformations of the nitro group. This dual functionality of having both a reactive halogen and a modifiable nitro group makes this compound a highly valuable precursor in multi-step synthetic sequences aimed at producing complex organic molecules.

Scaffold Modification and Functional Group Interconversion Strategies Using this compound

The chemical versatility of this compound allows for a wide range of scaffold modifications and functional group interconversions. The primary sites for these transformations are the bromo and nitro substituents, which can be manipulated to introduce a variety of other functional groups.

Key Transformation Strategies:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the 5-position activates the C-Br bond at the 6-position towards nucleophilic attack. This facilitates the displacement of the bromide ion by a diverse array of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functionalities.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo group serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the extension of the quinoxaline scaffold. jmaterenvironsci.com

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard chemical or catalytic hydrogenation methods. The resulting amino group is a versatile functional handle that can be further modified through acylation, alkylation, or diazotization reactions, opening up numerous avenues for derivatization.

These strategies can be employed in a sequential manner to achieve poly-functionalization of the quinoxaline core, leading to a vast library of derivatives from a single starting material.

| Reaction | Reagent/Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters, Pd catalyst, base | Biaryl or heteroaryl-substituted quinoxalines gre.ac.uknih.govresearchgate.netresearchgate.net |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted quinoxalines organic-chemistry.orgwikipedia.orgrsc.orglibretexts.orgorganic-chemistry.org |

| Heck Reaction | Alkenes, Pd catalyst, base | Alkenyl-substituted quinoxalines wikipedia.orgorganic-chemistry.orgnih.govchem-station.commdpi-res.com |

| Buchwald-Hartwig Amination | Primary or secondary amines, Pd catalyst, base | Amino-substituted quinoxalines wikipedia.orgnih.govacsgcipr.orglibretexts.orgbeilstein-journals.org |

Development of Diverse Quinoxaline Derivatives from this compound

The strategic application of the aforementioned synthetic methodologies allows for the development of a wide array of quinoxaline derivatives, each with potentially unique properties and applications.

By combining nucleophilic substitution, cross-coupling reactions, and nitro group reduction, it is possible to synthesize quinoxalines bearing multiple, distinct functional groups. For instance, a Suzuki coupling reaction could be performed at the 6-position, followed by the reduction of the nitro group at the 5-position to an amine. This amine can then be further functionalized, leading to a tri-substituted quinoxaline derivative. This step-wise approach provides precise control over the final molecular structure, which is essential for establishing structure-activity and structure-property relationships.

The planar, aromatic nature of the quinoxaline ring system makes it an ideal building block for the construction of extended π-conjugated materials. researchgate.netmdpi.com Such materials are of great interest for their potential applications in organic electronics. This compound can be readily incorporated into larger conjugated systems through palladium-catalyzed cross-coupling reactions.

For example, Sonogashira coupling with di-alkynes or Suzuki coupling with di-boronic acids can lead to the formation of quinoxaline-containing polymers and oligomers. wikipedia.orgorganic-chemistry.org These extended π-systems often exhibit interesting electronic and photophysical properties, making them suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. nih.govrsc.org

Exploitation in the Creation of Novel Organic Scaffolds for Optoelectronic and Sensing Materials

The derivatization of this compound opens up possibilities for the creation of novel organic scaffolds with applications in optoelectronics and chemical sensing. The electronic properties of the quinoxaline core can be finely tuned by the introduction of various substituents, leading to materials with desired optical and electronic characteristics.

Dyes and Fluorescent Materials: By strategically attaching electron-donating and electron-accepting groups to the quinoxaline scaffold, intramolecular charge-transfer (ICT) can be induced, leading to the development of novel dyes and fluorescent materials. The absorption and emission wavelengths of these materials can be tuned by varying the nature and position of the substituents.

Electroluminescent Materials: Quinoxaline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). jmaterenvironsci.comresearchgate.netdntb.gov.ua Their electron-deficient nature can impart good electron-transporting properties, which are essential for efficient electroluminescence. By functionalizing this compound, new materials for the emissive or charge-transport layers of OLEDs can be synthesized. researchgate.net